Cas no 388103-29-5 (3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one)

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one 化学的及び物理的性質
名前と識別子
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- NSC628404
- 3-Amino-2-(3-chlorophenyl)-4(3H)-quinazolinone
- 3-AMINO-2-(3-CHLOROPHENYL)QUINAZOLIN-4(3H)-ONE
- 3-amino-2-(3-chlorophenyl)quinazolin-4-one
- Oprea1_355390
- BBL035971
- STL481293
- NCI60_009141
- 3-amino-2-(3-chlorophenyl)-3,4-dihydroquinazolin-4-one
- 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
-
- インチ: 1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2
- InChIKey: XVICHDPWQXYHQJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=NC2C=CC=CC=2C(N1N)=O
計算された属性
- 精确分子量: 271.0512396g/mol
- 同位素质量: 271.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 58.7
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM214186-1g |
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one |
388103-29-5 | 97% | 1g |
$425 | 2021-08-04 | |
Chemenu | CM214186-1g |
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one |
388103-29-5 | 97% | 1g |
$501 | 2022-12-31 | |
Alichem | A019124465-1g |
3-Amino-2-(3-chlorophenyl)quinazolin-4(3h)-one |
388103-29-5 | 97% | 1g |
$464.10 | 2023-09-02 | |
Alichem | A019124465-250mg |
3-Amino-2-(3-chlorophenyl)quinazolin-4(3h)-one |
388103-29-5 | 97% | 250mg |
$189.28 | 2023-09-02 |
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-oneに関する追加情報
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one (CAS No 388103-29-5): A Comprehensive Overview
Introduction to 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one, a compound with the CAS registry number CAS No 388103-29-5, is a fascinating molecule belonging to the class of quinazoline derivatives. Quinazolines are heterocyclic aromatic compounds that have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to their unique structural properties and potential applications. This specific compound, with its chlorine-substituted phenyl group and amino functionality, exhibits a range of interesting chemical and biological properties that make it a subject of ongoing research.
Structural Features and Synthesis
The molecular structure of CAS No 388103-29-5 is characterized by a quinazoline core, which consists of a bicyclic system with two nitrogen atoms. The substitution pattern includes an amino group at position 3 and a chlorophenyl group at position 2, which introduces electronic and steric effects that influence the compound's reactivity and biological activity. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available starting materials such as o-amino phenols or related compounds.
Recent advancements in synthetic methodologies have enabled the efficient construction of quinazoline derivatives like CAS No 388103-29-5. Researchers have explored various strategies, including microwave-assisted synthesis, catalytic coupling reactions, and green chemistry approaches, to optimize the production process. These methods not only enhance yield and purity but also reduce environmental impact, aligning with current trends in sustainable chemistry.
Biological Activity and Applications
The biological activity of CAS No 388103-29-5 has been extensively studied, particularly in the context of its potential as a drug candidate. Quinazoline derivatives are known for their diverse pharmacological effects, including antitumor activity, anti-inflammatory properties, and antimicrobial effects. Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent.
Moreover, the presence of the chlorine atom in the phenyl group enhances the compound's lipophilicity, which may improve its bioavailability and pharmacokinetic profile. This makes it an attractive candidate for further preclinical studies aimed at developing novel therapeutic agents.
Recent research has also explored the use of CAS No 388103-29-5 in other therapeutic areas, such as neurodegenerative diseases and cardiovascular disorders. Its ability to modulate key cellular pathways and interact with specific protein targets highlights its versatility as a lead compound for drug discovery.
Chemical Properties and Stability
From a chemical standpoint, CAS No 388103-29-5 demonstrates stability under standard storage conditions, although it may degrade under harsh acidic or basic conditions. Its solubility in common organic solvents varies depending on the solvent's polarity, with higher solubility observed in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile.
The compound's UV-vis spectrum reveals strong absorption bands characteristic of conjugated aromatic systems, which can be useful for analytical purposes such as HPLC or spectrophotometric analysis. Additionally, its NMR spectra provide valuable information about its molecular structure, aiding in characterization and quality control.
Future Directions and Research Opportunities
The study of CAS No 388103-29-5 is still evolving, with numerous research opportunities remaining unexplored. Future work could focus on elucidating the exact mechanisms underlying its biological activities, identifying potential drug delivery systems to enhance its efficacy, and exploring its application in nanotechnology or materials science.
Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully harness the potential of this compound. By leveraging cutting-edge technologies such as artificial intelligence for drug design and high-throughput screening assays, researchers can accelerate the development of innovative therapies based on quinazoline derivatives like CAS No 388103-29-5.
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